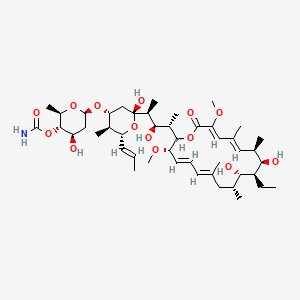

康卡纳霉素A

描述

Concanamycin A is an antibiotic produced by Streptomyces concanensis, a soil-dwelling bacterium that has been used in the clinical treatment of a variety of bacterial infections. Concanamycin A is a member of the ansamycin family, which are natural products derived from actinomycetes. This family of antibiotics is known for their broad-spectrum activity and their ability to inhibit protein synthesis. Concanamycin A has been extensively studied in laboratory settings and has been found to have a wide range of potential applications.

科学研究应用

溶酶体型H±ATP酶(V-ATP酶)抑制剂

康卡纳霉素A是一种极其有效和特异性的抑制剂,可以抑制被称为溶酶体型H±ATP酶(V-ATP酶)的ATP驱动质子泵 . V-ATP酶在酸化细胞内区室和跨质膜转运质子方面起着至关重要的作用 .

研究V-ATP酶和P-ATP酶生理作用的工具

包括this compound在内的巴菲霉素和康卡纳霉素,被认为是研究V-ATP酶和具有磷酸化状态的ATP酶(P-ATP酶)在动物和植物细胞以及酵母、真菌和细菌中的生理作用的重要工具 .

穿孔素和Fas依赖性细胞溶解途径的表征

This compound已被用作一种强大的工具,用于表征和估计穿孔素和Fas依赖性溶解途径在细胞介导的细胞毒性中的贡献 .

细胞介导的细胞毒性的研究

研究表明,this compound抑制穿孔素介导的细胞毒性活性,这主要是由于溶解颗粒的pH值升高导致穿孔素加速降解 .

Fas依赖性细胞毒性的研究

This compound不抑制CD4+CTL克隆和穿孔素缺陷型CD8+CTL克隆的细胞溶解活性,它们专门介导Fas依赖性细胞毒性 . 这使得它成为研究Fas依赖性细胞毒性的有用工具。

穿孔素依赖性杀伤途径的选择性抑制

This compound是一种选择性抑制剂,它仅阻断穿孔素依赖性杀伤途径,使其成为阐明两种不同细胞溶解途径贡献的强大工具 .

作用机制

Target of Action

Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) . These V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Mode of Action

Concanamycin A interacts with its targets, the V-ATPases, by inhibiting their activity . This inhibition disrupts the normal function of these proton pumps, preventing them from acidifying intracellular compartments and translocating protons across the plasma membrane .

Biochemical Pathways

The inhibition of V-ATPases by Concanamycin A affects several biochemical pathways. V-ATPases play an important role in endocytosis and intracellular membrane trafficking . By inhibiting these proton pumps, Concanamycin A disrupts these processes, leading to downstream effects such as the suppression of the increase in CD8+ CTL population .

Pharmacokinetics

It is known that concanamycin a is soluble in dmso at 50 mg/ml . It is supplied as a lyophilized powder and is stable for 24 months in this form. Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .

Result of Action

The inhibition of V-ATPases by Concanamycin A has several molecular and cellular effects. For instance, treatment of murine cells with Concanamycin A results in apoptosis, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Moreover, it has been shown that Concanamycin A can induce a marked DNA fragmentation characteristic of apoptosis in the CD8+ CTL clone .

Action Environment

The action of Concanamycin A can be influenced by environmental factors. For example, the efficacy of Concanamycin A can be affected by the pH of the environment, as its primary target, V-ATPases, are involved in regulating pH within cells . Furthermore, the stability of Concanamycin A can be affected by temperature, as it needs to be stored at -20ºC once in solution to prevent loss of potency .

属性

IUPAC Name |

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCTUVALDDONK-HQMSUKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H75NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

866.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80890-47-7 | |

| Record name | Concanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80890-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Concanamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Concanamycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

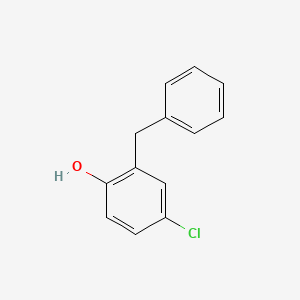

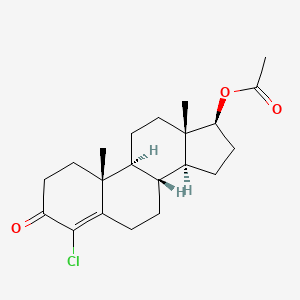

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

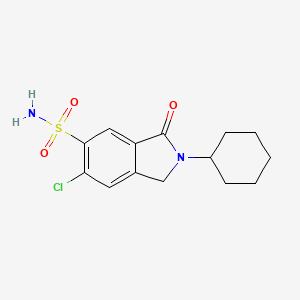

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)